4-Bromo-DL-phenylalanine methyl ester hcl
Description
Significance of Halogenated Phenylalanine Analogues in Advanced Chemical Synthesis
Halogenated phenylalanine analogues, where one or more hydrogen atoms on the phenyl ring are replaced by a halogen (fluorine, chlorine, bromine, or iodine), are of particular importance in chemical synthesis. nih.gov The introduction of a halogen atom can significantly alter a molecule's interaction with biological targets. nbinno.com For instance, fluorinated phenylalanine derivatives can improve the biophysical and chemical properties of bioactive molecules due to fluorine's small size and high electronegativity. beilstein-journals.org
These analogues serve as versatile building blocks. Brominated amino acids, for example, are used in the design of novel therapeutic agents, especially for conditions affecting the central nervous system. nbinno.com The bromine atom provides a reactive site for further chemical modifications, making it a valuable tool for creating new compounds with specific biological activities. nbinno.com Halogenated phenylalanines are also used in peptide synthesis to create peptides with enhanced stability or to act as handles for subsequent modifications. nbinno.comresearchgate.net Furthermore, they are employed in studies of protein structure and function, where the halogen can serve as a probe to investigate the local environment within a protein. acs.org Recent research has also focused on the interaction of halogenated phenylalanines with amino acid transporters, which is relevant for drug delivery strategies. nih.gov
Role of Amino Acid Esters in Synthetic Methodologies
Amino acid esters are important intermediates in organic synthesis, particularly in the construction of peptides. nih.govresearchgate.net The esterification of the carboxylic acid group of an amino acid serves as a protective measure, preventing it from reacting during the coupling of the amino group to another amino acid. rsc.org Methyl esters are commonly used for this purpose. nih.govresearchgate.net
The synthesis of amino acid methyl esters can be achieved through various methods, such as reacting the amino acid with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane. nih.govresearchgate.net The resulting amino acid methyl ester hydrochlorides are often stable, crystalline solids that are convenient to handle and store. nih.govrsc.org Beyond peptide synthesis, amino acid esters are used as chiral synthons, in medicinal chemistry, and in the creation of polymers. nih.govresearchgate.net Metal complexes containing α-amino acid esters as ligands are also significant in bioinorganic chemistry, serving as biological models and scaffolds for new drug development. rsc.org
Overview of 4-Bromo-DL-phenylalanine Methyl Ester Hydrochloride in Academic Context
4-Bromo-DL-phenylalanine methyl ester hydrochloride is a specific derivative that combines the features of a halogenated phenylalanine and an amino acid ester. It is the hydrochloride salt of the methyl ester of 4-Bromo-DL-phenylalanine. The "DL" designation indicates that it is a racemic mixture of both the D- and L-enantiomers.
In an academic research context, this compound serves primarily as a chemical intermediate. It is a building block used in the synthesis of more complex molecules, particularly peptides and other compounds of interest in medicinal chemistry and biochemical research. chemimpex.comsigmaaldrich.com The presence of the 4-bromo-phenyl group makes it a useful precursor for introducing a brominated phenylalanine residue into a peptide chain. nbinno.com This can be used to study the effects of halogenation on peptide structure and function or to create novel bioactive peptides. nbinno.comchemimpex.com
The methyl ester and hydrochloride functionalities make the compound suitable for use in standard peptide synthesis protocols. nih.govresearchgate.net The ester protects the carboxylic acid, while the hydrochloride salt form often improves stability and handling properties. Researchers might use this compound in studies involving the synthesis of unnatural peptides or as a starting material for creating other non-natural amino acid derivatives through reactions at the bromine atom.
Below is a table summarizing some of the key physicochemical properties of the related compound, 4-Bromophenylalanine.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | chemimpex.comnih.gov |
| Molecular Weight | 244.08 g/mol | nih.gov |
| Appearance | White to pale white powder | chemimpex.com |
| Melting Point | 262-263 °C (decomposes) | sigmaaldrich.com |
| CAS Number | 14091-15-7 | chemimpex.comnih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-amino-3-(4-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYQWPUGHHRKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Bromo Dl Phenylalanine Methyl Ester Hydrochloride and Its Analogues
Direct Bromination and Esterification Routes
Direct synthesis routes offer an efficient pathway to 4-Bromo-DL-phenylalanine methyl ester hydrochloride by performing the bromination and esterification reactions directly on the phenylalanine molecule. This approach focuses on regioselectivity for the bromination step and efficient conversion of the carboxylic acid to its methyl ester.
Regioselective Bromination Techniques on Phenylalanine Scaffolds
The introduction of a bromine atom onto the phenyl ring of phenylalanine requires precise control to ensure substitution at the desired position. Due to the activating, ortho-, para-directing nature of the alkyl substituent on the benzene ring, electrophilic aromatic substitution reactions on phenylalanine will preferentially yield ortho- and para-substituted products. To achieve regioselectivity for the 4-position (para), specific brominating agents and conditions are employed.
Electrophilic aromatic bromination is the most common method for preparing aryl bromides. Reagents such as N-bromosuccinimide (NBS) are often used, sometimes in conjunction with a catalyst or specific solvent systems to enhance para-selectivity. For instance, the use of certain zeolites or ionic liquids as reaction media can favor the formation of the para-isomer by exerting steric hindrance that disfavors substitution at the ortho-positions. Another approach involves the direct bromination using bromine (Br₂) in the presence of a Lewis acid catalyst, though this can sometimes lead to a mixture of isomers requiring subsequent purification.
An alternative strategy is the Sandmeyer reaction, which involves the diazotization of a precursor, 4-amino-DL-phenylalanine, followed by treatment with a copper(I) bromide salt. This method offers high regioselectivity as the position of the bromo group is predetermined by the position of the initial amino group.
Carboxylic Acid Esterification Procedures for Phenylalanine Derivatives
The conversion of the carboxylic acid group of 4-bromo-DL-phenylalanine to its methyl ester is a crucial step in the synthesis of the target compound. Several standard esterification methods are applicable to amino acid derivatives.
The Fischer-Speier esterification is a common and straightforward method. It involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). When using HCl, the final product is directly obtained as the hydrochloride salt. A typical procedure involves suspending the amino acid in methanol, cooling the mixture, and then adding a reagent like thionyl chloride (SOCl₂) dropwise. frontiersin.org Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino amine group. The reaction is typically stirred at room temperature or gently heated to drive it to completion. frontiersin.org
Another approach utilizes modified Mukaiyama's reagents, which can facilitate esterification under milder conditions. researchgate.netnih.gov These reagents, such as 2-chloro-1-methylpyridinium iodide, act as activating agents for the carboxylic acid, enabling its reaction with an alcohol. researchgate.netnih.gov
| Esterification Method | Reagents | Key Features |
| Fischer-Speier Esterification | Methanol, HCl (or SOCl₂, H₂SO₄) | Direct formation of the hydrochloride salt; requires excess alcohol; acid-catalyzed equilibrium. |
| Mukaiyama's Reagent | 2-chloro-1-methylpyridinium iodide, Methanol, Base (e.g., 1-methylimidazole) | Milder reaction conditions; effective for sensitive substrates. |
Multi-step Synthesis Approaches via Precursors
Multi-step syntheses provide greater control over stereochemistry and regioselectivity by building the molecule from functionalized precursors. These routes often involve the use of protecting groups to prevent unwanted side reactions.
Approaches Utilizing Protected Amino Acid Intermediates
To avoid undesirable reactions at the amino or carboxyl groups during the bromination of the aromatic ring, protecting groups are often employed. The N-tert-butoxycarbonyl (Boc) group is a common choice for protecting the amino function.
A typical synthetic sequence begins with the protection of DL-phenylalanine, for example, as N-Boc-DL-phenylalanine. This protected intermediate can then be subjected to regioselective bromination. Following the introduction of the bromine atom at the 4-position, the carboxylic acid can be esterified to the methyl ester. The final step involves the deprotection of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), which simultaneously yields the hydrochloride salt of the final product. guidechem.com
Table of Protecting Groups in Phenylalanine Synthesis
| Protecting Group | Abbreviation | Typical Protection Reagent | Typical Deprotection Condition |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation |
Conversion Pathways from Other Halogenated Phenylalanine Derivatives
While direct bromination is common, 4-bromo-DL-phenylalanine derivatives can also be synthesized from other precursors, such as 4-amino-DL-phenylalanine. The Sandmeyer reaction is a powerful tool for this transformation. nih.gov The process starts with the diazotization of the aromatic amino group of 4-amino-DL-phenylalanine using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr), which facilitates the replacement of the diazonium group with a bromine atom. nih.gov This method ensures that the bromine is introduced exclusively at the 4-position.
The resulting 4-bromo-DL-phenylalanine can then be esterified as described in section 2.1.2 to yield the target methyl ester hydrochloride. This pathway is particularly useful when the 4-amino precursor is readily available or when direct bromination methods yield inseparable isomeric mixtures.
Chiral Resolution and Enantioselective Synthesis
Since the target compound is a DL-racemic mixture, methods to separate the enantiomers (chiral resolution) or to synthesize a specific enantiomer directly (enantioselective synthesis) are essential for applications where stereochemistry is important.
Chiral Resolution: This involves separating the D- and L-enantiomers from the racemic mixture. One common method is enzymatic resolution. Enzymes like α-chymotrypsin can selectively hydrolyze the L-enantiomer of an amino acid ester back to the carboxylic acid, leaving the D-enantiomer ester unchanged. The resulting L-amino acid and D-amino acid ester can then be separated based on their different chemical properties (e.g., solubility in different pH ranges).
Another approach is the formation of diastereomeric salts. The racemic mixture of the amino acid ester is reacted with a chiral resolving agent, such as N-acetyl-D-phenylglycine or tartaric acid derivatives, to form two diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer of the amino acid ester can be recovered by treating the salt with a base.
Enantioselective Synthesis: This approach aims to produce a single enantiomer from the outset. One powerful method is asymmetric phase-transfer catalysis. For instance, the alkylation of a glycine Schiff base (like N-(diphenylmethylene)glycine tert-butyl ester) with 4-bromobenzyl bromide can be catalyzed by a chiral phase-transfer catalyst derived from cinchona alkaloids. By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer of the protected 4-bromophenylalanine can be synthesized with high enantiomeric excess. Subsequent deprotection and esterification steps would then yield the desired enantiomerically pure product.
Chemical Resolution Techniques for DL-Mixtures of Phenylalanine Methyl Esters
Chemical resolution is a widely adopted technique for the separation of enantiomers on an industrial scale. This method relies on the conversion of a racemic mixture into a pair of diastereomers, which, due to their different physical properties, can be separated.
The selection of an appropriate chiral resolving agent is paramount for the successful separation of DL-phenylalanine methyl esters. These agents are enantiomerically pure compounds that react with the racemic mixture to form diastereomeric salts. An effective resolving agent should be readily available, inexpensive, and allow for easy recovery. researchgate.net
Several resolving agents have been reported for the chemical resolution of DL-phenylalanine methyl ester. researchgate.net These include N-acetyl-D-phenylglycine, (R)-thiazolidine-2-thione-4-carboxylic acid [(R)-TTCA], and N-acetyl-D-phenylalanine. researchgate.net The use of N-acetyl-D-phenylglycine has been highlighted as an improved method, offering high optical purity and yield. researchgate.net This resolving agent is noted for being non-toxic and easily recoverable from the insoluble diastereomeric salt. researchgate.net Optically pure aromatic acetic acid derivatives have also been utilized as resolving agents. google.com
The efficiency of resolution can be influenced by the choice of the resolving agent and the solvent. For instance, while (+)-dibenzoyl-D-tartaric acid can form insoluble diastereomeric salts with D-phenylalanine methyl ester, the resulting yield is very low. researchgate.net In contrast, N-acetyl-D-phenylglycine forms an insoluble diastereomeric salt with L-phenylalanine methyl ester, leading to a more efficient resolution of the D-enantiomer in subsequent steps. researchgate.net
| Resolving Agent | Target Enantiomer Selectivity | Key Advantages | Reference |
| N-acetyl-D-phenylglycine | L-phenylalanine methyl ester | Readily available, non-toxic, easily recoverable | researchgate.netresearchgate.net |
| (R)-mandelic acid | L-phenylalanine methyl ester | Effective in forming diastereomeric salts | nih.gov |
| (R)-thiazolidine-2-thione-4-carboxylic acid [(R)-TTCA] | Not specified | Reported for resolution | researchgate.net |
| N-acetyl-D-phenylalanine | L-phenylalanine methyl ester | Good resolution efficiency | researchgate.net |
| Aromatic acetic acid derivatives | D- or L-phenylalanine methyl ester | Low cost, low consumption, recyclable | google.com |
The formation of diastereomeric salts is the most frequently applied procedure for the separation of enantiomers on a large scale. researchgate.net This process involves the reaction of the racemic phenylalanine methyl ester with a chiral resolving agent in a suitable solvent. The resulting diastereomers exhibit different solubilities, allowing for their separation through fractional crystallization. researchgate.net
The process typically involves the following steps:
Mixing the racemic phenylalanine methyl ester with a proportional amount of the chiral resolving agent in a solvent. google.com
Heating and then cooling the mixture to induce the crystallization of the less soluble diastereomeric salt. google.com
Separating the crystalline salt by filtration.
Decomposing the separated diastereomeric salt to isolate the enantiomerically pure phenylalanine methyl ester and recover the resolving agent. google.com This can be achieved through acidolysis or alkaline hydrolysis. google.com
Water is often a preferred solvent for this process as it can lead to higher optical purity compared to organic solvents like methanol. researchgate.net The pH of the solution can also play a crucial role in the efficiency of the resolution, particularly when using amphoteric resolving agents. researchgate.net
Chemoenzymatic Strategies for Enantiopure Synthesis of Phenylalanine Derivatives
Chemoenzymatic strategies offer an attractive alternative to classical chemical resolution, often providing high enantioselectivity under mild reaction conditions. These methods utilize enzymes as chiral catalysts to selectively react with one enantiomer in a racemic mixture.
Enzymatic resolution is a well-established method for obtaining enantiomerically pure compounds. rsc.org This kinetic resolution approach relies on the differential reaction rates of two enantiomers with an enzyme. rsc.org For the resolution of racemic phenylalanine methyl ester, hydrolases such as α-chymotrypsin have been effectively employed. rsc.org
In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer (typically the L-enantiomer for α-chymotrypsin) to the corresponding carboxylic acid, leaving the other enantiomer (the D-ester) unreacted. rsc.org The resulting mixture of the D-ester and L-acid can then be easily separated. This biocatalytic kinetic resolution allows for the isolation of the D-methyl ester of phenylalanine in very high enantiomeric excess. rsc.org
| Enzyme | Substrate | Product of Enzymatic Reaction | Unreacted Enantiomer | Reference |
| α-Chymotrypsin | DL-phenylalanine methyl ester | L-phenylalanine | D-phenylalanine methyl ester | rsc.org |
A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. su.se Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an in-situ racemization of the slower-reacting enantiomer. su.sewikipedia.org This continuous racemization ensures that the substrate is constantly converted to the faster-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. su.sewikipedia.org
For the synthesis of D-phenylalanine derivatives, a DKR process can be employed where L-phenylalanine is racemized while a resolving agent selectively precipitates the D-enantiomer as a diastereomeric salt. google.com This method can significantly improve the resolution yield and reduce operating costs, making it suitable for industrial production. google.com The process often involves a racemization catalyst, such as an aldehyde pyridine compound, in a mild alcohol solvent. google.com
Asymmetric Organocatalytic Approaches to Chiral Phenylalanine Derivatives
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of metal catalysts. These methods employ small organic molecules as catalysts to induce enantioselectivity.
One notable approach is the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl bromides, which can be used to synthesize a variety of unnatural phenylalanine derivatives. nih.gov This reaction can be catalyzed by pseudoenantiomeric phase transfer catalysts, such as O-allyl-N-(9-anthracenmethyl) cinchoninium bromide and O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide. nih.gov The choice of catalyst dictates the stereochemistry of the product, with the cinchonine-type catalyst yielding (R)-α-amino acid derivatives and the cinchonidine-type catalyst affording the (S)-enantiomers. nih.gov This method provides excellent yields and enantioselectivity. nih.gov
Another powerful strategy is the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to dehydroalanine derivatives. nih.govresearchgate.net This reaction proceeds through a conjugate addition and an enantioselective protonation cascade, yielding chiral functionalized phenylalanines. nih.govresearchgate.net The method is tolerant of various arylboronic acids and is synthetically feasible on a gram scale. nih.gov
Phase Transfer Catalysis for Enantioselective Alkylation
Phase transfer catalysis (PTC) has emerged as a powerful and practical method for the enantioselective synthesis of α-amino acids, including derivatives of phenylalanine. This technique facilitates the reaction between water-soluble and organic-soluble reactants by employing a phase-transfer catalyst, which is typically a quaternary ammonium salt. In the context of synthesizing chiral phenylalanine analogues, asymmetric PTC is particularly valuable for establishing the stereocenter at the α-carbon.
A common strategy involves the asymmetric α-alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with a substituted benzyl bromide. The choice of the chiral phase-transfer catalyst is paramount for achieving high enantioselectivity. Cinchona alkaloid-derived quaternary ammonium salts have proven to be highly effective catalysts for this transformation. For instance, pseudoenantiomeric catalysts derived from cinchonine and cinchonidine can be used to synthesize both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives with excellent yields and enantioselectivity. nih.gov
The reaction is typically carried out in a biphasic system, consisting of an organic solvent (e.g., dichloromethane or toluene) and an aqueous solution of a base (e.g., potassium hydroxide or cesium hydroxide). The catalyst facilitates the transfer of the enolate of the glycine Schiff base from the aqueous phase to the organic phase, where it reacts with the electrophile (the substituted benzyl bromide).
| Catalyst | Electrophile | Solvent | Base | Yield (%) | ee (%) |
| O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide | 4-Bromobenzyl bromide | CH2Cl2 | 50% KOH | 95 | 92 (S) |
| O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 4-Bromobenzyl bromide | Toluene | CsOH·H2O | 92 | 90 (R) |
Table 1: Examples of Enantioselective Alkylation using Cinchona Alkaloid-Derived Phase Transfer Catalysts nih.gov
The development of Merrifield-resin-derived glycinimine tert-butyl esters has also enabled the use of solid-phase synthesis in conjunction with phase-transfer alkylation, achieving high enantioselectivities ranging from 86% to over 99% ee. nih.gov This approach offers the advantages of simplified purification and the potential for automation.
Other Asymmetric Catalytic Systems for α-Amino Acid Derivatization
Beyond phase transfer catalysis, other asymmetric catalytic systems have been successfully employed for the derivatization of α-amino acids. These systems often utilize chiral transition metal complexes to orchestrate the stereoselective formation of carbon-carbon bonds.
One notable example is the use of copper(II)-salen complexes to catalyze the asymmetric alkylation of α-amino acid enolates. researchgate.net These complexes can effectively control the facial selectivity of the incoming electrophile, leading to the formation of α,α-disubstituted amino acids. The enantioselectivity of this process can be influenced by the steric properties of the amino acid side chain, with smaller side chains generally leading to higher enantioselectivity. researchgate.net
Furthermore, copper(I) complexes with chiral ligands, such as (R)-DTBM-SEGPHOS, have been utilized for the catalytic asymmetric α-alkylation of 2-acylimidazoles, which serve as pronucleophiles. This method is compatible with a variety of alkylating agents, including benzyl bromides. researchgate.net
Enzymatic catalysis also presents a powerful alternative for the synthesis of chiral α-amino acid derivatives. "Ene"-reductases (EREDs), for instance, can be activated by visible light to catalyze cross-coupling reactions. While traditionally used for reductions, engineered EREDs can mediate non-natural reactions, expanding the toolbox for asymmetric synthesis. acs.org
| Catalytic System | Substrate | Electrophile | Chiral Ligand/Catalyst | Key Features |
| Copper(II)-salen | Amino acid enolates | Benzyl bromides | Chiral salen ligand | Effective for α,α-disubstituted amino acids |
| Copper(I) | 2-Acylimidazoles | Benzyl bromides | (R)-DTBM-SEGPHOS | General method for asymmetric α-alkylation |
| "Ene"-reductase | Aromatic compounds | Diethyl bromomalonate | FMN cofactor | Photoenzymatic, green chemistry approach |
Table 2: Overview of Other Asymmetric Catalytic Systems
Protecting Group Chemistry in 4-Bromo-DL-phenylalanine Methyl Ester Hydrochloride Synthesis
The synthesis of 4-Bromo-DL-phenylalanine methyl ester hydrochloride necessitates the use of protecting groups to mask the reactive amino and carboxyl functionalities of the phenylalanine backbone. This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule.
Carboxyl Protecting Group Utility in Phenylalanine Ester Synthesis
Protection of the carboxylic acid functionality is equally important, particularly when the amino group needs to be modified or when peptide coupling reactions are performed. For the synthesis of 4-Bromo-DL-phenylalanine methyl ester hydrochloride, the methyl ester itself serves as the protecting group for the carboxyl group.
The formation of methyl esters from amino acids can be achieved through Fischer esterification, where the amino acid is treated with methanol in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride (SOCl₂). nih.gov The use of thionyl chloride in methanol is a common method for the simultaneous protection of the carboxyl group as a methyl ester and the formation of the amine hydrochloride salt. nih.gov
Other common carboxyl protecting groups include:
tert-Butyl ester (OtBu): This group is introduced using isobutylene or tert-butyl acetate. It is stable to basic conditions and catalytic hydrogenation but is readily cleaved by moderate to strong acids, such as TFA. creative-peptides.com
Benzyl ester (OBn): Benzyl esters are formed by reacting the carboxylic acid with benzyl alcohol. They are stable to both acidic and basic conditions and are typically removed by catalytic hydrogenation.
Diphenylmethyl (Dpm) ester: This acid-labile protecting group can be removed by the action of dilute solutions of hydrogen chloride or hydrogen bromide in nitromethane, or by trifluoroacetic acid. rsc.org
| Protecting Group | Abbreviation | Introduction Method | Deprotection Conditions |
| Methyl ester | OMe | Fischer esterification (MeOH, HCl or SOCl₂) | Saponification (e.g., NaOH), acidic hydrolysis |
| tert-Butyl ester | OtBu | Isobutylene, tert-butyl acetate | Trifluoroacetic acid (TFA) |
| Benzyl ester | OBn | Benzyl alcohol | Catalytic hydrogenation (H₂/Pd-C) |
| Diphenylmethyl ester | Dpm | Diphenyldiazomethane | Dilute HCl or HBr, TFA |
Table 4: Common Carboxyl Protecting Groups and Deprotection Conditions
The strategic selection and application of these protecting groups are fundamental to the successful and efficient synthesis of 4-Bromo-DL-phenylalanine methyl ester hydrochloride and its analogues, enabling the construction of complex molecules with high precision and control.
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Incorporation into Peptide and Peptidomimetic Structures
The presence of the phenylalanine backbone makes this compound a prime candidate for inclusion in peptide and peptidomimetic structures. The ester and hydrochloride protecting groups are compatible with standard peptide synthesis methodologies, allowing for controlled amide bond formation.
4-Bromo-DL-phenylalanine methyl ester HCl is well-suited for use in solution-phase peptide synthesis (SPPS). In this classical approach, peptide chains are assembled sequentially in a homogenous solution. The methyl ester group protects the C-terminus of the amino acid, preventing it from reacting during the coupling of its N-terminus to another amino acid. The hydrochloride salt protects the N-terminal amine, which can be selectively deprotected (neutralized) just before the formation of a peptide bond.
The general strategy involves the coupling of an N-protected amino acid with a C-protected amino acid (like 4-Bromo-DL-phenylalanine methyl ester) using a coupling reagent. Common coupling reagents activate the carboxylic acid of the N-protected amino acid, facilitating nucleophilic attack by the deprotected amine of the C-protected amino acid. This step-wise process allows for the controlled construction of a defined peptide sequence.
Table 1: Key Features of this compound in Solution-Phase Peptide Synthesis
| Feature | Role in Synthesis |
| Methyl Ester | C-terminus protecting group, preventing self-polymerization and directing amide bond formation. |
| Hydrochloride Salt | N-terminus protecting group, which can be neutralized for subsequent coupling reactions. |
| Bromophenyl Group | A stable side chain that can be carried through the synthesis or used for later modifications. |
The incorporation of halogenated amino acids like 4-bromophenylalanine into peptide sequences is a powerful strategy for modulating their physicochemical properties and biological activity. The bromine atom, being large and electronegative, can introduce significant changes to the peptide's structure and function.
Halogenation of an amino acid side chain can influence:
Binding Affinity and Selectivity: The bromo substituent can engage in halogen bonding, a non-covalent interaction with electron-donating atoms, potentially enhancing the binding affinity of the peptide to its target receptor.
Conformational Stability: The steric bulk of the bromine atom can restrict the conformational freedom of the peptide backbone, locking it into a more bioactive conformation.
Metabolic Stability: The C-Br bond is generally stable under physiological conditions, and its presence can increase the peptide's resistance to enzymatic degradation by proteases, thereby prolonging its half-life in vivo.
Research has shown that replacing natural amino acids with halogenated analogues can lead to peptides with enhanced therapeutic properties.
Synthesis of Unnatural Amino Acid Analogues
The true synthetic versatility of this compound is demonstrated in its use as a precursor for a wide array of other unnatural amino acids. The aryl bromide moiety serves as a chemical handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups.
A significant application of 4-bromophenylalanine derivatives is in the synthesis of boronated phenylalanine analogues, most notably 4-borono-L-phenylalanine (BPA). nih.govfrontiersin.org BPA is a key agent in Boron Neutron Capture Therapy (BNCT), a binary cancer therapy that selectively destroys tumor cells. frontiersin.org
The synthesis often involves a key step where the bromine atom on the phenyl ring is replaced with a boronic acid group (-B(OH)₂). A common synthetic route involves:
Protection of the amino and carboxyl groups of 4-bromophenylalanine.
Lithiation of the aryl bromide at low temperatures (e.g., with n-BuLi) to form an aryllithium intermediate.
Quenching the aryllithium species with a trialkyl borate, such as triisopropoxyborane. researchgate.net
Acidic workup and deprotection to yield the final boronated amino acid. researchgate.net
This transformation leverages the C-Br bond as a site for introducing the crucial boron-10 isotope required for BNCT. frontiersin.org Researchers have also synthesized various analogues of BPA starting from brominated precursors to improve properties like water solubility and tumor targeting. nih.govresearchgate.net
Table 2: Example Synthetic Transformation for BNCT Agents
| Starting Material | Key Reagents | Product | Application |
| Protected 4-Bromophenylalanine | 1. n-BuLi2. B(OiPr)₃3. HCl (aq) | 4-Boronophenylalanine (BPA) | Boron Neutron Capture Therapy (BNCT) |
The bromine atom in this compound is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring, leading to a diverse library of novel unnatural amino acids.
For example, a Suzuki-Miyaura coupling reaction can be used to couple the 4-bromophenylalanine scaffold with various aryl or heteroaryl boronic acids. This allows for the synthesis of biaryl amino acids, which are of interest in drug discovery and materials science. The reaction is typically catalyzed by a palladium(0) complex. This approach has been used to create biaryl-containing peptides directly on a solid support.
Precursor for Complex Heterocyclic Compounds
N-substituted amino acids are recognized as excellent starting materials for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.net While direct cyclization of this compound itself is not the primary application, its derivatives are valuable precursors.
The general principle involves modifying the amino acid's backbone and then inducing an intramolecular cyclization reaction. The 4-bromophenyl group can be a passive substituent that is part of the final heterocyclic structure, or it can be used as a reactive site for further functionalization before or after cyclization. For instance, derivatives of N-(4-bromophenyl)-β-alanine have been cyclized to form heterocyclic systems like pyrrolidinones and pyrazoles. researchgate.net
Furthermore, the principles of peptide cyclization can be applied. A linear peptide containing 4-bromophenylalanine can be cyclized through an intramolecular reaction involving the bromo-phenyl side chain. For example, an intramolecular Suzuki-Miyaura coupling between a 4-bromophenylalanine residue and another residue containing a boronic acid can create a rigid, cyclic peptide with a biaryl bridge. Such constrained peptides are of great interest for their enhanced stability and receptor affinity.
Synthesis of Oxazolidinone Derivatives
A detailed literature search did not yield specific examples of the synthesis of oxazolidinone derivatives directly from this compound. General synthetic routes to oxazolidinones often involve methodologies such as the coupling of aryl halides with existing oxazolidinone rings, the cyclization of aryl carbamates, or the reaction of Schiff bases with reagents like 2-chloroacetic acid mdpi.comajchem-a.com. While the 4-bromophenyl group present in the title compound is suitable for metal-catalyzed coupling reactions, specific applications in direct oxazolidinone synthesis from this particular amino acid ester were not found in the search results mdpi.com.
Formation of Benzazepines and Related Ring Systems
Phenylalanine methyl ester hydrochloride is a recognized precursor for the highly efficient formation of 3-benzazepine ring systems researchgate.net. The synthesis typically involves N-alkylation followed by an intramolecular cyclization reaction, such as a Friedel-Crafts acylation, to form the seven-membered ring. The use of a substituted precursor like this compound allows for the strategic introduction of a bromine atom onto the benzazepine core. This halogen atom can serve as a synthetic handle for further functionalization through cross-coupling reactions, enabling the creation of a diverse library of benzazepine derivatives for chemical and pharmacological exploration.
Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans
Specific synthetic pathways detailing the use of this compound for the construction of Indeno[2,1-c]pyran-3-ones or 1-Oxazolonylisobenzofurans could not be identified in the available research literature. The synthesis of complex fused heterocyclic systems like these typically requires multi-step sequences involving specialized starting materials and reaction conditions, and the direct application of this specific amino acid derivative has not been documented in the search results.
Contributions to Pharmaceutical Intermediate Synthesis
The incorporation of a halogenated phenylalanine structure is a key strategy in medicinal chemistry for modulating the pharmacological properties of a molecule. This compound serves as a crucial intermediate in the synthesis of compounds aimed at various therapeutic targets.
Intermediates for Neurological Disorder Research Compounds
As a derivative of phenylalanine, a natural precursor to neurotransmitters, this compound is a compound of significant interest for pharmaceutical research into neurological disorders cymitquimica.com. The L-type Amino Acid Transporter 1 (LAT1) is a key mechanism for transporting large neutral amino acids across the blood-brain barrier. Research has shown that substitutions at the para-position of the phenylalanine ring are well-tolerated and can be exploited to enhance the transport of therapeutic agents into the central nervous system researchgate.net. Therefore, this compound serves as a valuable starting material for designing and synthesizing novel molecules that can effectively reach the brain to treat conditions such as neurodegenerative diseases or brain cancers researchgate.netgoogle.com.
| Property | Value |
|---|---|
| CAS Number | 444726-88-9 |
| Molecular Formula | C10H13BrClNO2 |
| Molecular Weight | 294.57 g/mol |
| Synonyms | H-Phe(4-Br)-OMe·HCl |
| Class | Amino acid derivative |
Role in Synthesis of Targeted Therapeutic Agents
The 4-bromophenyl moiety of the compound is a key feature for its use in creating targeted therapeutic agents. Halogenated aromatic rings are common precursors in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for building complex molecular architectures.
A prominent example of a targeted therapeutic derived from a similar precursor is 4-Borono-L-phenylalanine (BPA), the leading agent for Boron Neutron Capture Therapy (BNCT) for cancer nih.gov. The synthesis of BPA often proceeds from para-halogenated phenylalanine esters, such as the iodo-derivative, which undergoes cross-coupling with a boron source nih.gov. The synthetic strategies are highly analogous, positioning this compound as an excellent starting point for similar targeted agents. The bromine atom can be readily converted to other functional groups or used to link the amino acid scaffold to other pharmacophores, creating drugs that target specific enzymes or receptors mdpi.comresearchgate.net.
| Starting Material | Key Transformation | Resulting Moiety | Therapeutic Application Example |
|---|---|---|---|
| 4-Halogenated Phenylalanine Ester | Palladium-catalyzed Cross-Coupling | Biaryl, Alkynyl, or Boronate Ester | Boron Neutron Capture Therapy (BNCT) Agents |
Q & A
Basic: What are the standard synthesis protocols for 4-Bromo-DL-phenylalanine methyl ester HCl, and how is purity ensured?
Answer:
The synthesis typically involves bromination of DL-phenylalanine followed by esterification with methanol in the presence of HCl to form the hydrochloride salt. Purification is achieved via recrystallization using solvents like ethanol or aqueous HCl. Purity (>95%) is verified using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) . Melting point analysis (262–263°C with decomposition) serves as a secondary purity indicator .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Answer:
Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the bromine substitution at the para-position and esterification.
Mass Spectrometry (MS): Molecular ion peaks align with the expected molecular weight (244.08 g/mol for the free acid; 215.68 g/mol for the methyl ester HCl derivative) .
HPLC: Quantifies purity (>95%) and detects impurities .
Advanced: How does the bromine substituent influence the compound’s reactivity in peptide synthesis?
Answer:
The bulky bromine group introduces steric hindrance, potentially slowing coupling reactions. Methodological optimizations include:
- Using coupling agents like DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) in DMF.
- Monitoring reaction progress via LC-MS to ensure complete amino acid activation and coupling .
Advanced: What experimental strategies address stability concerns under varying pH and temperature conditions?
Answer:
- Accelerated Degradation Studies: Expose the compound to buffers at pH 2–9 and temperatures up to 40°C. Stability is assessed via HPLC and TLC to track decomposition products (e.g., free acid or demethylated derivatives) .
- Storage Recommendations: Store at 0–6°C in airtight containers to prevent hydrolysis . Conflicting data on storage (e.g., 2–8°C for similar compounds ) suggest empirical validation for specific batches.
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points or solubility)?
Answer:
Reproducibility Checks: Replicate synthesis and purification steps using protocols from independent studies.
Cross-Validation: Compare data across multiple techniques (e.g., differential scanning calorimetry for melting points vs. traditional capillary methods) .
Contextual Analysis: Consider batch-specific variations (e.g., solvent traces in recrystallization) that may alter reported values .
Advanced: What role does this compound play in enzyme inhibition studies?
Answer:
As a phenylalanine analog, it competitively inhibits enzymes like phenylalanine hydroxylase or aromatic amino acid decarboxylase. Methodologies include:
- Kinetic Assays: Measure enzyme activity in the presence of varying inhibitor concentrations.
- Structural Studies: X-ray crystallography or molecular docking reveals binding interactions with the bromine moiety .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of HCl vapors.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose per hazardous waste regulations .
Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs) or adsorbents?
Answer:
The ester and bromine groups may act as coordination sites or templates. Experimental approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
